molecular formula C13H16ClNO B11179306 Azepan-1-yl(3-chlorophenyl)methanone

Azepan-1-yl(3-chlorophenyl)methanone

Cat. No.: B11179306
M. Wt: 237.72 g/mol
InChI Key: OAKQOBWRMFCFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(3-chlorophenyl)methanone is a ketone derivative featuring a seven-membered azepane ring and a 3-chlorophenyl group. The azepane ring contributes to lipophilicity and conformational flexibility, while the 3-chlorophenyl substituent introduces steric and electronic effects due to the chlorine atom’s electronegativity.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

azepan-1-yl-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H16ClNO/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2

InChI Key

OAKQOBWRMFCFLN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheric conditions. A base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) is employed to neutralize the generated HCl, driving the reaction to completion. For instance, a protocol adapted from the synthesis of analogous azepane-acridine derivatives involves stirring equimolar quantities of 3-chlorobenzoyl chloride and azepane in DMF at 60–80°C for 6–12 hours, yielding 78–85% of the product after column chromatography.

Key Variables:

  • Solvent Choice: Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

  • Temperature: Elevated temperatures (60–80°C) improve kinetics but may necessitate stricter moisture control.

  • Base Selection: K₂CO₃ offers advantages in cost and ease of removal compared to TEA.

Coupling Reactions with 3-Chlorobenzoic Acid

An alternative approach utilizes coupling agents to activate 3-chlorobenzoic acid for reaction with azepane. This method avoids handling acyl chlorides, which are moisture-sensitive and hazardous.

Activation Strategies and Catalysts

Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed alongside hydroxybenzotriazole (HOBt) to prevent racemization. A representative procedure involves dissolving 3-chlorobenzoic acid (1.0 equiv.) and azepane (1.2 equiv.) in tetrahydrofuran (THF), followed by sequential addition of EDC (1.1 equiv.) and HOBt (1.1 equiv.). The mixture is stirred at room temperature for 24 hours, achieving a yield of 70–75% after aqueous workup.

Advantages and Limitations:

  • Safety: Eliminates acyl chloride handling but introduces coupling reagent toxicity.

  • Yield: Slightly lower than acyl chloride methods due to intermediate hydrolysis risks.

Catalytic Methods Using Heterogeneous Nanocatalysts

Recent advances in nanocatalysis offer greener and recyclable alternatives for ketone synthesis. For example, γ-Fe₂O₃@TiO₂-Vitamin B1 nanocomposites have been used to catalyze azepane-acridine formations under ultrasonic irradiation.

Application to Target Compound

Adapting this method, a mixture of 3-chlorobenzoyl chloride, azepane, and γ-Fe₂O₃@TiO₂-Vitamin B1 (5 mol%) in polyethylene glycol (PEG-200) is sonicated at 50°C for 1 hour. The catalyst is magnetically recovered and reused for five cycles without significant activity loss, achieving consistent yields of 82–88%.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and sustainability of each method:

Method Yield (%) Reaction Time Catalyst Recyclability Environmental Impact
Nucleophilic Acyl Substitution78–856–12 hNoneModerate (solvent use)
Coupling Reaction70–7524 hNoneHigh (reagent waste)
Microwave-Assisted80–8520 minNoneLow
Nanocatalyst-Assisted82–881 h5 cyclesLow (solvent-free)

Data synthesized from.

Industrial-Scale Production Considerations

For large-scale synthesis, the nucleophilic acyl substitution method is preferred due to its straightforward scalability and lower reagent costs. Continuous flow reactors can further enhance efficiency by improving heat and mass transfer. A proposed setup involves pumping 3-chlorobenzoyl chloride and azepane through a packed-bed reactor containing immobilized K₂CO₃, enabling continuous product separation and catalyst regeneration.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: N-oxides of 1-(3-Chlorobenzoyl)azepane.

    Reduction: 1-(3-Chlorobenzyl)azepane.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)azepane involves its interaction with molecular targets and pathways. The benzoyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity . Detailed studies using computational methods, such as density functional theory (DFT), have provided insights into the reaction pathways and the origin of its unique reactivity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below, highlighting substituent variations and their implications:

Table 1: Structural and Functional Comparison of Azepan-1-yl Methanone Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Reference
Azepan-1-yl(3-chlorophenyl)methanone C₁₃H₁₆ClNO 237.73* 3-Chlorophenyl, azepan-1-yl Inferred from analogs -
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone C₁₃H₁₇FN₂O 236.29 3-Amino-4-fluorophenyl Pharmaceutical intermediate
(4-Ethoxy-3-methylphenyl)(azepan-1-yl)methanone C₁₆H₂₃NO₂ 261.36 4-Ethoxy-3-methylphenyl logP: 3.37; Polar surface area: 24.43
CIQ (NMDA receptor modulator) C₂₆H₂₅ClN₂O₄ 464.94 Tetrahydroisoquinoline, 3-chlorophenyl Subunit-selective NMDA receptor potentiation
(4-Chlorophenyl)(azepan-1-yl)methanone (Compound 34) C₁₈H₁₉ClNO₂ 316.80 4-Chlorophenyl, hexyloxy linker Cholinesterase inhibition, H3 receptor affinity
(3-Chlorophenyl)(trimethylgermyl)methanone C₁₀H₁₃ClOGe 257.99 Trimethylgermyl group Synthetic precursor (no bioactivity reported)

*Calculated based on structural formula.

Key Observations :

  • Electron-Withdrawing Groups : The 3-chloro group enhances electrophilicity, which may improve binding to targets like NMDA receptors (e.g., CIQ ).
  • Linker Modifications : A hexyloxy linker in Compound 34 increases flexibility, enabling interactions with cholinesterase and H3 receptors.

Physicochemical Properties

  • Lipophilicity: The ethoxy and methyl groups in (4-ethoxy-3-methylphenyl)(azepan-1-yl)methanone contribute to a logP of 3.37, indicating moderate lipophilicity suitable for blood-brain barrier penetration . In contrast, the 3-chlorophenyl group in the parent compound may lower logP slightly due to increased polarity.
  • Solubility : Polar surface area (PSA) values (e.g., 24.43 Ų in ) suggest moderate solubility in aqueous environments, critical for bioavailability.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Acylation3-Chlorobenzoyl chloride, azepane, Et₃N, DCM, 0°C → RT7898.4
WorkupEthanol recrystallization6695.0

Basic: How is this compound characterized spectroscopically?

Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR: Distinct signals for the azepane ring (δ 1.5–3.5 ppm) and aromatic protons (δ 7.2–8.5 ppm). The ketone carbonyl appears at ~175–180 ppm in ¹³C NMR .
  • IR Spectroscopy: Strong C=O stretch at ~1619–1640 cm⁻¹ and aromatic C-Cl absorption at 750–800 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₅ClNO: 252.0764) .

Q. Table 2: Key NMR Peaks (DMSO-d₆)

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic H7.64 (t, J=8.0 Hz)Triplet3-Chlorophenyl
Azepane CH₂2.85–3.20MultipletN-linked CH₂
Carbonyl C179.4-Ketone

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides:

  • Unit Cell Parameters: Triclinic or monoclinic systems (e.g., a = 5.15 Å, b = 12.08 Å, c = 13.09 Å, α = 87.2°, β = 84.4°, γ = 79.0°) .
  • Torsion Angles: Confirms spatial arrangement of the azepane ring relative to the aryl ketone.
  • Hydrogen Bonding: Identifies intermolecular interactions affecting crystal packing .

Q. Table 3: Crystallographic Data

ParameterValue
Space GroupP1
Z2
R-factor<0.05
Resolution0.84 Å

Advanced: What methodologies resolve tautomeric or dynamic effects in solution?

Answer:
Tautomerism or conformational flexibility (e.g., azepane ring puckering) is investigated via:

  • Variable-Temperature NMR: Observes coalescence of proton signals at elevated temperatures to estimate energy barriers .
  • DFT Calculations: Predicts stable conformers and compares experimental/theoretical NMR shifts .
  • Dynamic HPLC: Detects enantiomers or rotamers under chiral conditions .

Advanced: How does computational modeling predict reactivity or biological interactions?

Answer:

  • Docking Studies: Use molecular docking (AutoDock Vina) to simulate binding to targets (e.g., kinases or GPCRs) based on pharmacophore features .
  • DFT Analysis: Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone moiety is reactive toward nucleophiles .
  • ADMET Prediction: SwissADME or pkCSM models assess solubility, permeability, and metabolic stability .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic acylation steps.
  • Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Process Analytical Technology (PAT): In-line IR/NMR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.